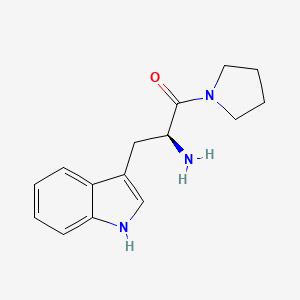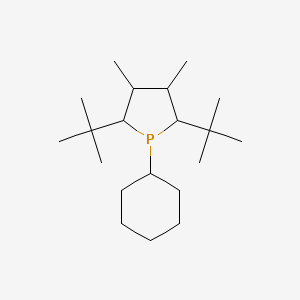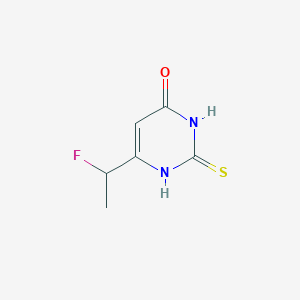
6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound that contains both sulfur and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one typically involves the introduction of a fluoroethyl group and a sulfanylidene moiety into a pyrimidinone core. One common method involves the reaction of a pyrimidinone derivative with a fluoroethylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-(1-Fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluoroethyl group or to modify the pyrimidinone core.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluoroethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
6-(1-Fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, while the sulfanylidene moiety can interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Fluoropyridines: These compounds also contain fluorine atoms and have similar applications in medicinal chemistry.
Fluorinated Pyrimidines: These compounds share the pyrimidine core and have been studied for their biological activities.
Sulfur-Containing Heterocycles: Compounds with sulfur atoms in their structure, such as thiophenes, have similar chemical properties.
Uniqueness
6-(1-Fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one is unique due to the combination of a fluoroethyl group and a sulfanylidene moiety in a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
502487-91-4 |
|---|---|
Fórmula molecular |
C6H7FN2OS |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C6H7FN2OS/c1-3(7)4-2-5(10)9-6(11)8-4/h2-3H,1H3,(H2,8,9,10,11) |
Clave InChI |
OIMOJWAQRGLWKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=O)NC(=S)N1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


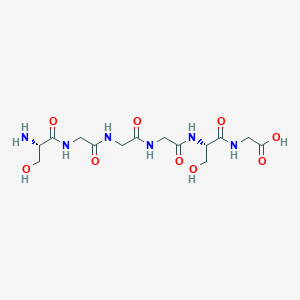
![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)

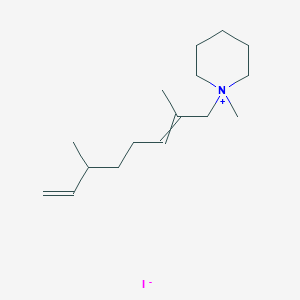

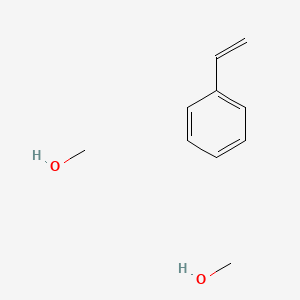
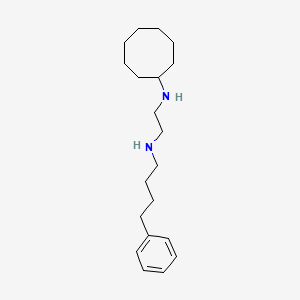

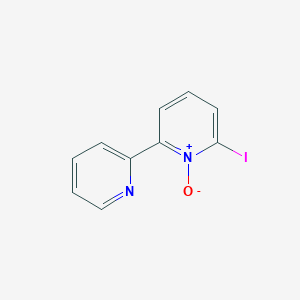
![2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol](/img/structure/B14240415.png)

![2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid](/img/structure/B14240442.png)
